
Succinimidyl 4-hydrazinobenzoate
説明
Succinimidyl 4-hydrazinobenzoate, also known as SHBH, is a chemical compound with the molecular formula C11H12ClN3O4 . It is used as a heterobifunctional linker leading to hydrazino-modified proteins .
Synthesis Analysis
The synthesis of this compound involves several steps. Two synthesis approaches were implemented: the classical “two-pot radiosynthesis” and the more recently described “one-pot” method . The “two-pot” approach affords [18F]SFB with a 42% decay-corrected yield in 57 min . The recently established “one-pot” method, afforded a product with a lower chemical purity .Molecular Structure Analysis
The molecular structure of this compound consists of a succinimidyl group and a 4-hydrazinobenzoate group . The molecular weight of the compound is 285.68 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the radiosynthesis of [18F]SFB, a widely used reagent for the labeling of biomolecules . The reaction was successfully completed within 6.5 min and the radiochemical yield was 64 ± 2% .科学的研究の応用
Protein Modification and Labeling
Succinimidyl 4-hydrazinobenzoate (SHBH) has been utilized in the modification of proteins for the synthesis of radiolabeled conjugates. For instance, SHBH-modified proteins have been used in the creation of 99mTc-radiolabeled protein conjugates, which are beneficial in imaging focal sites of infection (Schwartz et al., 1991). Similarly, N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate, a derivative of SHBH, has been developed for the radio-iodination of proteins, aiding in the study of protein internalization after receptor or antigen binding (Vaidyanathan & Zalutsky, 2007).
Radiopharmaceutical Preparation
SHBH and its analogs have been instrumental in the preparation of radiopharmaceuticals. The stability of hydrazones formed from SHBH analogs plays a crucial role in protecting modified peptides during the manufacturing of radiolabeling kits, facilitating the synthesis of 99mTc-labeled radiopharmaceuticals (Harris et al., 1999).
Enzyme Conjugation
This compound and related compounds have been used to create enzyme conjugates. For example, conjugates between α-poly-d-lysine and enzymes like α-chymotrypsin and horseradish peroxidase have been developed using SHBH-related linking reagents. These conjugates retain enzymatic activity, highlighting their potential in various biochemical applications (Grotzky et al., 2011).
Peptide Derivatization
SHBH and its derivatives have also found use in peptide chemistry. For instance, hydrazinopeptides have been chemoselectively acylated using SHBH derivatives, enabling the synthesis of peptides with sensitive fatty acids (Bonnet et al., 2000). This method is particularly significant for creating lipopeptides and other peptide-based compounds.
Axonal Protein Labeling
In neurobiological research, SHBH derivatives have been used for labeling intra-axonal proteins. This approach has been applied to study the axonal transport of proteins, providing insights into neuronal function and structure (Fink & Gainer, 1980).
Safety and Hazards
The safety data sheet for a similar compound, N-Succinimidyl 4,7,10,13,16-pentaoxanonadec-18-ynoate, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .
将来の方向性
The future directions for the use of Succinimidyl 4-hydrazinobenzoate are promising. It has been used in the development of a compact footprint of the EWOD radiosynthesizer, which has the potential to empower biologists to produce PET probes of interest themselves in a standard laboratory . Additionally, with expanding novel targets and indications, ADCs are expected to lead a new era of targeted cancer therapy in breast cancer .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-hydrazinylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c12-13-8-3-1-7(2-4-8)11(17)18-14-9(15)5-6-10(14)16/h1-4,13H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWGOICFRWDKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157941 | |
| Record name | Succinimidyl 4-hydrazinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133081-23-9 | |
| Record name | Succinimidyl 4-hydrazinobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133081239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimidyl 4-hydrazinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)
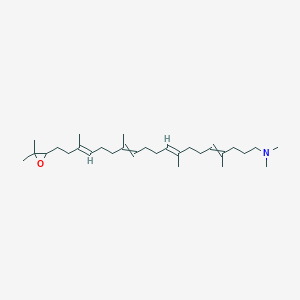
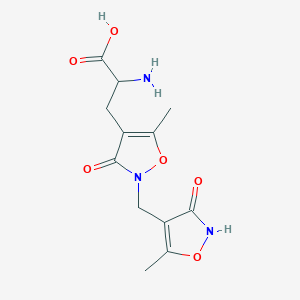
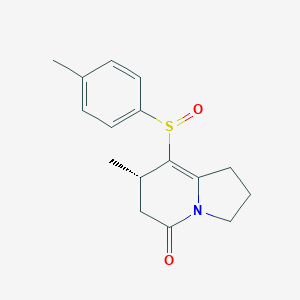
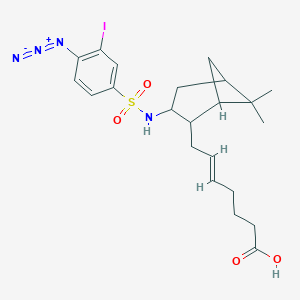
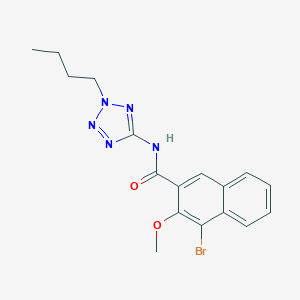
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)

![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)
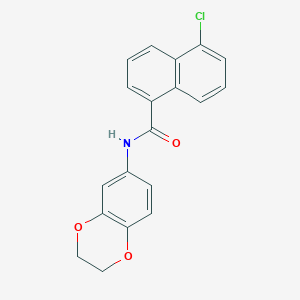
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)